molecular formula C13H19NO2S B2777463 1-(Isopropylsulfonyl)-3-phenylpyrrolidine CAS No. 1324309-92-3

1-(Isopropylsulfonyl)-3-phenylpyrrolidine

Cat. No.: B2777463
CAS No.: 1324309-92-3
M. Wt: 253.36
InChI Key: GHRBNAKVFKSRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Isopropylsulfonyl)-3-phenylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with an isopropylsulfonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isopropylsulfonyl)-3-phenylpyrrolidine typically involves the reaction of pyrrolidine derivatives with isopropylsulfonyl chloride and phenyl-containing reagents. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane or tetrahydrofuran to dissolve the reactants and facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Isopropylsulfonyl)-3-phenylpyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Isopropylsulfonyl)-3-phenylpyrrolidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(Isopropylsulfonyl)-3-phenylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylsulfonyl group can form strong interactions with active sites, altering the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects .

Comparison with Similar Compounds

  • 1-(Isopropylsulfonyl)-2-phenylpyrrolidine
  • 1-(Isopropylsulfonyl)-4-phenylpyrrolidine
  • 1-(Methylsulfonyl)-3-phenylpyrrolidine

Comparison: 1-(Isopropylsulfonyl)-3-phenylpyrrolidine is unique due to the specific positioning of the isopropylsulfonyl and phenyl groups on the pyrrolidine ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

3-phenyl-1-propan-2-ylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-11(2)17(15,16)14-9-8-13(10-14)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRBNAKVFKSRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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